2-Octenylsuccinic anhydride is synthesized from the reaction of octene with succinic anhydride. The availability of octene, which can be derived from petrochemical sources or through bio-based processes, makes this compound accessible for industrial applications.
This compound belongs to the class of succinic anhydrides and is categorized under chemical modifiers used in polysaccharide chemistry. Its classification is essential for understanding its reactivity and potential applications in various fields.
The synthesis of 2-octenylsuccinic anhydride typically involves several methods:
The reaction typically occurs under controlled conditions, where the concentration of 2-octenylsuccinic anhydride is critical. For example, studies have shown that a concentration of around 3% (w/w) relative to starch yields optimal results in terms of paste clarity and stability .
The molecular structure of 2-octenylsuccinic anhydride features a succinic anhydride moiety with a long-chain octenyl group. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances.
The primary reaction involving 2-octenylsuccinic anhydride is its esterification with hydroxyl-containing compounds such as starch or gelatin. This reaction introduces hydrophobic characteristics to otherwise hydrophilic polysaccharides.
The mechanism by which 2-octenylsuccinic anhydride modifies polysaccharides involves several steps:
The degree of substitution achieved during these reactions can significantly affect properties such as paste clarity and freeze-thaw stability .
Relevant analyses often include Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize modified products .
2-Octenylsuccinic anhydride (OSA; C₁₂H₁₈O₃) is a dicarboxylic acid anhydride featuring a hydrophobic cis/trans octenyl chain (C8) and a reactive anhydride ring. This bifunctional structure enables covalent bonding with hydroxyl or amino groups in biomolecules while conferring amphiphilic character. Its molecular weight is 210.27 g/mol, and it typically presents as a moisture-sensitive, colorless to pale yellow liquid at room temperature [4] [8]. Key physicochemical parameters include:
The anhydride ring undergoes nucleophilic attack in aqueous alkaline conditions, generating in situ carboxylate groups. One carboxylate forms ester/amide bonds with substrates like polysaccharides or proteins, while the other remains ionized, enhancing hydrophilicity. This reaction is confirmed by Fourier-transform infrared (FTIR) spectroscopy, which reveals a characteristic ester carbonyl (C=O) stretch at 1727–1734 cm⁻¹ and an asymmetric carboxylate (RCOO⁻) vibration at 1563–1572 cm⁻¹ post-modification [3] [5] [9]. Nuclear magnetic resonance (NMR) studies further verify esterification, showing signals from the octenyl chain (δ 0.8–2.2 ppm) and the succinyl moiety (δ 2.5–3.0 ppm) [5] [7].
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₂H₁₈O₃ | - |
Molecular Weight | 210.27 g/mol | - |
Physical State | Liquid | 20°C |
Density | 1.03 g/mL | 25°C |
Refractive Index | 1.4694 | 20°C, 589 nm (sodium D-line) |
Boiling Point | 168°C | 10 mmHg |
Flash Point | 113°C | Closed cup |
Storage Conditions | <15°C, inert gas, dry | Recommended |
OSA emerged in the mid-20th century as a derivatizing agent to enhance the functionality of food and industrial biopolymers. Its adoption accelerated with the U.S. Food and Drug Administration (FDA) approval for food use (21 CFR §172.892), which permits OSA modification of starches at ≤3% (w/w) of the substrate weight—equivalent to a degree of substitution (DS) of ~0.02 [5]. The European Food Safety Authority (EFSA) later aligned with this limit (E 1450), cementing OSA's global acceptance as a safe food additive [5] [6].
Initially applied to starch in the 1950s to improve emulsification, OSA modification expanded to proteins (e.g., gelatin) and other polysaccharides (e.g., agarose, dextrin) by the 2000s. This evolution was driven by demand for plant-based, biodegradable surfactants to replace synthetics like polyglycerol polyricinoleate [5] [7]. Research publications on OSA-modified biomolecules surged post-2010, focusing on nanoparticle engineering (e.g., taro starch nanoparticles) and encapsulation systems for hydrophobic bioactives (e.g., vitamin E, coenzyme Q10, lutein) [2] [3] [9]. Regulatory approvals now encompass:
Year | Jurisdiction | Decision | Application Scope |
---|---|---|---|
1970s | USA (FDA) | 21 CFR §172.892: OSA-starch approval (≤3% w/w) | Food emulsifiers, encapsulants |
2000s | European Union | EFSA Panel: Re-evaluation of E 1450; alignment with FDA limits | Food additives |
2010s | Global | ISO/TS 23818: Specifications for OSA-modified starches in industrial use | Non-food emulsifiers, coatings |
OSA's structural duality—combining a hydrophobic octenyl tail (C8) and a hydrophilic carboxylate/anhydride—enables the engineering of amphiphilic biopolymers. These polymers self-assemble in aqueous environments into functional nanostructures driven by hydrophobic interactions. Key design principles include:
Self-assembled OSA-biopolymer conjugates exhibit diverse morphologies:
Functionality enhancements include:
OSA Conjugate | Nanostructure | Size Range | Key Functionality | Application Example |
---|---|---|---|---|
OSA-Short glucan chains | Micelles/Vesicles | 50–500 nm | Lutein encapsulation (EE% >85%) | Functional foods, nutraceuticals |
OSA-Taro starch nanoparticles | Pickering stabilizers | 100–300 nm | Oil-water interface stabilization | Emulsions, encapsulation systems |
OSA-Gelatin | Emulsion gels | Microns (network) | pH-responsive gelation; creaming stability (>28 days) | Acidic food products |
OSA-Agarose | Hydrogels | Nanofibers (5–20 nm) | Enhanced gel strength; hydrophobic domain inclusion | Drug delivery scaffolds |
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